molecular formula C15H15NO3 B4049126 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4049126
M. Wt: 257.28 g/mol
InChI Key: BXBMEGFRLZFBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structure and significant potential in various scientific fields. This compound features a tricyclic framework with a furan ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction between furan and maleic anhydride, followed by subsequent modifications to introduce the azatricyclic structure . The reaction is usually carried out under solvent-free conditions at room temperature, yielding high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, contributing to its neuroprotective effects . The compound’s ability to inhibit calcium influx and attenuate neurotoxicity is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione apart is its unique combination of a furan ring and an azatricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-15-10-5-4-9(7-10)12(15)13(17)16(14(15)18)8-11-3-2-6-19-11/h2-6,9-10,12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBMEGFRLZFBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)CC4=CC=CO4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 4
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 5
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 6
4-(Furan-2-ylmethyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

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